molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

2-Acetyl-3-methylpyrazine

Katalognummer B1328917
CAS-Nummer: 23787-80-6
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Acetyl-3-methylpyrazine is a compound that belongs to the class of heterocyclic compounds, specifically a derivative of pyrazine. It is characterized by the presence of an acetyl group attached to the second carbon and a methyl group attached to the third carbon of the pyrazine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and coordination chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through acetylation reactions. For instance, the acetylation of 5-hydroxy-4-(2-hydroxyethyl)-3-methylpyrazole leads to the formation of various acetylated products, including derivatives that may contain the this compound moiety . Additionally, the synthesis of related compounds, such as 3-amino-4-acetyl-5-methylpyrazole, has been reported, which further demonstrates the versatility of acetyl and methyl substitutions on the pyrazine ring .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of N'-(this compound)-4-toluenesulfonylhydrazide was determined, revealing a monoclinic system with specific unit cell dimensions . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within these compounds and their potential interactions in the solid state.

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. The reaction of acetonylpyrazine with phenyllithium, for instance, leads to the formation of products that may be structurally related to this compound . Acetyl transfer reactions are also significant, as they can result in the rearrangement of acetyl groups within the pyrazine derivatives, affecting their chemical properties and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of acetyl and methyl groups can affect properties such as solubility, boiling point, and reactivity. The acetylated products of 3-methylpyrazol-5-one, for example, exhibit different susceptibilities to hydrolysis based on the position of the acetyl group, which can be monitored using nuclear magnetic resonance spectroscopy . These properties are essential for the practical application of these compounds in chemical synthesis and other areas.

Wissenschaftliche Forschungsanwendungen

Catalysis in Synthesis

2-Acetyl-3-methylpyrazine (1a) plays a role in synthetic chemistry, particularly in catalysis. In a study by Kitawat, Singh, and Kale (2013), it was used in a condensation reaction for synthesizing (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenone, facilitated by cationic quaternary ammonium surfactants in an aqueous micellar medium. This method was noted for its efficiency and high yield, with an 89% maximum yield using dodecyltrimethylammonium bromide (DTAB) due to its higher catalyzing effect on the reaction (Kitawat, Singh, & Kale, 2013).

Molecular Structure and Vibrational Properties

Another research focus on this compound is in the field of molecular structure and vibrational properties. A study by Szabó, Češljević, and Kovács (2001) analyzed 4-acetyl-3(5)-amino-5(3)-methylpyrazole, closely related to this compound, through quantum chemical calculations and vibrational spectroscopy. The study revealed insights into its structure, tautomerism, and hydrogen bonding, enhancing understanding of its molecular dynamics and stability (Szabó, Češljević, & Kovács, 2001).

Crystallography

The compound's crystal structure has been a topic of interest in scientific research. Tai, Feng, and Liang (2009) determined the crystal structure of N′-(this compound)-4-toluenesulfonylhydrazide using X-ray crystallography. Their findings provided detailed information about its crystallization in a monoclinic system, contributing to the field of crystallography and molecular design (Tai, Feng, & Liang, 2009).

Safety and Hazards

2-Acetyl-3-methylpyrazine is combustible . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
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Record name 2-Acetyl-3-methylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
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Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Record name 1-(3-methylpyrazinyl)ethan-1-one
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Record name 2-ACETYL-3-METHYLPYRAZINE
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Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-acetyl-3-methylpyrazine primarily known for?

A1: this compound is primarily recognized for its potent aroma, described as having a nutty, popcorn-like, or burnt odor. [, ] It is a key flavor component in various foods, including brewed black tea and cooked spiny lobster. [, ]

Q2: What is the structure of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they indicate that this compound is a pyrazine derivative with an acetyl group at the 2nd position and a methyl group at the 3rd position of the pyrazine ring. You can find detailed spectroscopic data in chemical databases like PubChem or ChemSpider.

Q3: Has this compound been used in any synthetic applications?

A3: Yes, one study employed this compound as a starting material in a novel synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. This reaction was catalyzed by a cationic quaternary ammonium surfactant in an aqueous micellar medium at room temperature. []

Q4: Are there any studies on the sensory perception of this compound in food?

A4: Research indicates that this compound, even at sub-threshold concentrations, can significantly influence the perception of roasted aroma in soy sauce aroma type Baijiu. This highlights the potential synergistic effect of this compound with other aroma molecules. []

Q5: Have there been any attempts to analyze the contribution of this compound to the overall aroma profile of food?

A5: Yes, surface response methodology was employed to evaluate the contribution of this compound to beef aroma. This research indicated that it possesses a higher predicted aroma score and a lower optimum concentration compared to other compound classes like ketones, aldehydes, alkanes, or saturated alcohols. Interestingly, a combination of this compound and hydrogen sulfide yielded the highest-scoring two-component mixture in the study. []

Q6: Is this compound found naturally in any food products?

A6: Yes, this compound was identified for the first time in black tea, specifically in Darjeeling, Assam, and Uva varieties. The research suggests that variations in the concentration of this and other potent aroma components contribute to the distinct aroma profiles of these black tea types. []

Q7: What analytical techniques have been used to identify and quantify this compound?

A8: Several techniques have been employed, including gas chromatography-mass spectrometry (GC-MS), aroma extract dilution analysis (AEDA), dynamic headspace sampling (DHS), and vacuum simultaneous distillation-solvent extraction (V-SDE). [, ]

Q8: Are there any known derivatives of this compound with potential applications?

A9: Research describes the synthesis and characterization of N’-(this compound)-4-toluenesulfonylhydrazide, a derivative of this compound. This compound has been explored for its luminescent properties upon complexation with Europium (III) and Terbium (III) ions. [, ]

Q9: What challenges are associated with researching flavor compounds like this compound?

A10: One challenge is the complexity of food aroma profiles, often involving numerous volatile compounds with varying odor thresholds and potential synergistic interactions. Isolating and evaluating the contribution of individual compounds within this complex matrix can be demanding. []

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